molecular formula C7H4Br2N2S B597655 4,7-Dibromobenzo[d]thiazol-2-amine CAS No. 1208395-00-9

4,7-Dibromobenzo[d]thiazol-2-amine

Cat. No.: B597655
CAS No.: 1208395-00-9
M. Wt: 307.991
InChI Key: VMWUPAUOOXTJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dibromobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H4Br2N2S It is a derivative of benzo[d]thiazole, characterized by the presence of two bromine atoms at the 4 and 7 positions and an amine group at the 2 position

Safety and Hazards

4,7-Dibromobenzo[d]thiazol-2-amine is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions for 4,7-Dibromobenzo[d]thiazol-2-amine could involve further investigation of its chemistry, including nucleophilic substitution, which may have an impact on the preparation of new materials . Additionally, efforts have been made to study the pharmacological activities of newly synthesized benzothiazole derivatives, including this compound, to combat antimicrobial and anticancer drug resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dibromobenzo[d]thiazol-2-amine can be synthesized through a multi-step process starting from commercially available 2-aminobenzenethiol. The synthesis involves the bromination of benzo[d]thiazole derivatives, followed by nucleophilic substitution reactions. One common method involves the use of bromine in the presence of a suitable solvent and catalyst to achieve the desired bromination .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale bromination reactions under controlled conditions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Properties

IUPAC Name

4,7-dibromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWUPAUOOXTJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733771
Record name 4,7-Dibromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208395-00-9
Record name 4,7-Dibromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.